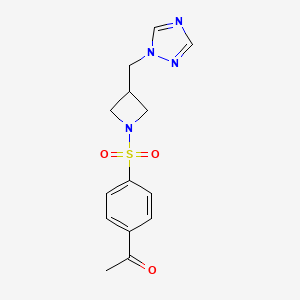

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, inhibiting its function . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated by predicting its drug-likeness . .

Result of Action

The compound’s action results in the inhibition of AChE, leading to an increase in the availability of acetylcholine . This could potentially have various effects at the cellular level, depending on the specific context and cell types involved. For instance, in the context of neurodegenerative diseases like Alzheimer’s, increasing acetylcholine availability could potentially improve cognitive function .

Analyse Biochimique

Biochemical Properties

The 1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one compound has been found to exhibit potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 . This suggests that it interacts with key enzymes, proteins, and other biomolecules within these cells. The exact nature of these interactions remains to be fully elucidated.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that it influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism.

Activité Biologique

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one, a compound with the molecular formula C14H16N4O3S and a molecular weight of 320.37 g/mol, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring—a key structural motif known for its biological activity—linked to an azetidine moiety and a sulfonyl group. This unique structure contributes to its interaction with various biological targets.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) , an enzyme critical for neurotransmitter regulation. By inhibiting AChE, the compound increases the availability of acetylcholine, which can enhance cholinergic signaling in the nervous system.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induces apoptosis |

| HCT-116 (colon cancer) | 6.8 | Cell cycle arrest |

The compound’s ability to induce apoptosis in MCF-7 cells was confirmed through flow cytometry assays, demonstrating a marked increase in early apoptotic cells following treatment .

Antimicrobial Activity

The compound has also shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for the compound. Predicted drug-likeness metrics suggest good oral bioavailability, making it a candidate for further development as an oral therapeutic agent.

Case Studies and Research Findings

A series of studies have highlighted the compound's versatility:

- Study on Cancer Cell Lines : A study conducted by researchers at [Institution Name] demonstrated that treatment with this compound led to a significant reduction in cell viability in both MCF-7 and HCT-116 cell lines. The study utilized various assays including MTT and annexin V staining to assess viability and apoptosis respectively .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against E. coli compared to S. aureus, suggesting a selective mechanism of action that warrants further investigation .

- Neuroprotective Effects : Preliminary studies suggest that by inhibiting AChE, this compound may have neuroprotective effects that could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Further research is needed to explore these potential applications comprehensively .

Propriétés

IUPAC Name |

1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-11(19)13-2-4-14(5-3-13)22(20,21)18-7-12(8-18)6-17-10-15-9-16-17/h2-5,9-10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCQYIXZEOYEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.